N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C25H22N6O3 and its molecular weight is 454.49. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Assessment
The synthesis and biological assessment of [1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which incorporate 1,2,4-oxadiazol cycles, have gained attention due to their diverse biological properties. A study by Karpina et al. (2019) developed a method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides. This research synthesized 32 analogs bearing a 1,2,4-oxadiazole cycle, demonstrating a convenient synthesis scheme starting from commercially available chloropyridine carboxylic acids with amidoximes. The structures of these compounds were proven by 1H NMR spectroscopy, and their pharmacological activities were predicted and studied, showcasing the applicability of this synthetic approach for producing diverse functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
Molecular Docking and Antimicrobial Activity
Another study focused on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives. This research initiated with the synthesis of novel pyridine and fused pyridine derivatives, leading to compounds subjected to in silico molecular docking screenings. These compounds exhibited moderate to good binding energies on the target protein and showed antimicrobial and antioxidant activity, highlighting their potential for further biological applications (Flefel et al., 2018).
Insecticidal Assessment
The synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, have also been explored. New compounds were synthesized and evaluated as insecticidal agents, indicating the potential of these heterocyclic compounds in pest control applications (Fadda et al., 2017).
Antimicrobial and Anticancer Activities
Research on the synthesis and antimicrobial activity of new heterocycles incorporating an antipyrine moiety revealed a variety of novel compounds with potential antimicrobial properties. This study utilized key intermediates for the synthesis of new heterocycles, which were tested and evaluated for their antimicrobial capabilities (Bondock et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Compounds with similar structures have been reported to exhibit cytotoxicity at certain concentrations .
Action Environment
It is known that the presence of certain subunits can enhance the antimicrobial activity of the fused triazoles ring systems .
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-15-7-4-10-18(13-15)22-27-24(34-29-22)19-11-6-12-30-23(19)28-31(25(30)33)14-20(32)26-21-16(2)8-5-9-17(21)3/h4-13H,14H2,1-3H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPKROFNKMZLBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5=C(C=CC=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-(3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.